N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 1554689-09-6
VCID: VC11849561
InChI: InChI=1S/C10H8ClF3N2O2/c11-5-8(17)15-16-9(18)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2,(H,15,17)(H,16,18)
SMILES: C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F
Molecular Formula: C10H8ClF3N2O2
Molecular Weight: 280.63 g/mol

N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide

CAS No.: 1554689-09-6

Cat. No.: VC11849561

Molecular Formula: C10H8ClF3N2O2

Molecular Weight: 280.63 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide - 1554689-09-6

Specification

CAS No. 1554689-09-6
Molecular Formula C10H8ClF3N2O2
Molecular Weight 280.63 g/mol
IUPAC Name N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide
Standard InChI InChI=1S/C10H8ClF3N2O2/c11-5-8(17)15-16-9(18)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2,(H,15,17)(H,16,18)
Standard InChI Key VFGVQYYKZRYOKD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

N'-(2-Chloroacetyl)-4-(trifluoromethyl)benzohydrazide features a benzohydrazide backbone substituted with a trifluoromethyl group at the para position of the benzene ring and a chloroacetyl group at the hydrazide nitrogen. The IUPAC name, N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide, precisely describes its connectivity. The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing the compound's metabolic stability and lipophilicity, while the chloroacetyl moiety (-CO-CH₂Cl) contributes to electrophilic reactivity, facilitating nucleophilic substitution reactions .

The compound’s canonical SMILES, C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F, and InChIKey, VFGVQYYKZRYOKD-UHFFFAOYSA-N, provide unambiguous representations of its structure, critical for computational modeling and database searches.

Synthesis and Reaction Pathways

Mechanistic Insights

The acylation proceeds via a nucleophilic attack by the hydrazide nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine acts as a proton scavenger, shifting the equilibrium toward product formation. The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of the acid chloride .

Physicochemical Properties

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₀H₈ClF₃N₂O₂
Molecular Weight280.63 g/mol
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF
LogP (Partition Coefficient)Estimated ~2.5 (high lipophilicity due to -CF₃)

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretch (~3200 cm⁻¹), carbonyl stretches (C=O at ~1650 cm⁻¹), and C-F vibrations (~1150 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for aromatic protons (δ 7.5–8.2 ppm), NH protons (δ ~10–12 ppm), and CH₂Cl (δ ~4.0 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ ~160–170 ppm), CF₃ (δ ~125 ppm, q, J = 272 Hz), and aromatic carbons (δ ~120–140 ppm) .

Biological Activity and Mechanisms

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Hydrazide derivatives of 4-(trifluoromethyl)benzohydrazide exhibit dual inhibition of AChE and BuChE, with IC₅₀ values in the micromolar range . For example:

  • N'-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide: IC₅₀ = 27.04 µM (AChE), 58.01 µM (BuChE) .

  • 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide: Mixed-type inhibition of AChE (IC₅₀ = 46.8 µM) .

Mechanism: The chloroacetyl group may interact with the catalytic triad of AChE (Ser200, His440, Glu327) via covalent bonding or hydrogen bonding, while the trifluoromethyl group enhances membrane permeability .

Antimicrobial Activity

While direct data on N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide is lacking, structurally related compounds show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The -CF₃ group disrupts microbial cell membranes by increasing hydrophobicity .

Applications in Medicinal Chemistry

Neurodegenerative Diseases

Cholinesterase inhibitors are frontline treatments for Alzheimer’s disease. The balanced inhibition of AChE and BuChE by related hydrazides positions this compound as a candidate for dual-target therapy .

Anticancer Agents

Hydrazide-hydrazones induce apoptosis in cancer cells by modulating Bcl-2/Bax ratios and activating caspase-3. The trifluoromethyl group enhances bioavailability, enabling blood-brain barrier penetration for glioblastoma targeting .

Material Science

The -CF₃ group’s electron-withdrawing properties make the compound a potential monomer for fluorinated polymers, which exhibit high thermal stability and chemical resistance.

Computational and Structural Studies

Molecular Docking

Docking studies of analogous hydrazides into AChE (PDB: 1ACJ) reveal:

  • Binding Interactions: Hydrogen bonds with Tyr121, π-π stacking with Trp84, and hydrophobic contacts with Phe330 .

  • Binding Energy: ΔG ≈ -8.5 kcal/mol, indicating strong affinity .

ADMET Predictions

  • Absorption: High gastrointestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to cytochrome P450 3A4 oxidation.

  • Toxicity: Low Ames mutagenicity risk but potential hepatotoxicity due to reactive metabolites .

Comparative Analysis with Analogues

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity (AChE/BuChE)
N'-(2-Chloroacetyl)-4-(CF₃)BH*~50 (estimated)~100 (estimated)2.0
Rivastigmine47.28.50.18
Donepezil0.0114.51450

*Estimated based on structural analogs .

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